molecular formula C9H11NO3 B3058899 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- CAS No. 92619-32-4

4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-

Cat. No. B3058899
CAS RN: 92619-32-4
M. Wt: 181.19 g/mol
InChI Key: NQCGHVBLTCGHIY-UHFFFAOYSA-N
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Description

4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as hexahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione, and it has a molecular formula of C9H13NO3.

Scientific Research Applications

Synthesis of Derivatives

A significant application of this compound involves the synthesis of its derivatives. Researchers Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation and the opening of the epoxide with nucleophiles, leading to various derivatives including amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Reductive Heck Reactions

The compound has been used in reductive Heck reactions. A study by Atbakar et al. (2016) demonstrated the C–C coupling of hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione with aryl- and heteroaryl iodides under reductive Heck conditions, producing N-arylamino tricyclic imides (Atbakar, Topbastekin, & Ocal, 2016).

Polysubstituted Analogues Synthesis

In another study, Tan et al. (2014) synthesized new polysubstituted isoindole-1,3-dione analogues from hexahydro-isoindole-1,3-dione. This included the synthesis of epoxide and tricyclic derivatives, showcasing the versatility of the compound in forming structurally diverse derivatives (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).

Functionalization Studies

Research by Khusnitdinov et al. (2019) involved the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives with the compound, leading to various derivatives. This study underscores the potential of hexahydro-isoindole-1,3-dione in the creation of novel compounds through functionalization processes (Khusnitdinov, Sultanov, & Gataullin, 2019).

Norbornadiene-Fused Heterocycles Synthesis

The compound's use in the synthesis of norbornadiene-fused heterocycles was explored by Kobayashi et al. (1995). They synthesized 2-phenyl- and 2-(p-tolyl)-4,7-dihydro-4,7-methano-2H-isoindole through a series of chemical reactions, highlighting its utility in complex organic synthesis (Kobayashi, Suda, Takase, Iriye, & Kato, 1995).

properties

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h4-7,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCGHVBLTCGHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395184
Record name STK252957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92619-32-4
Record name Hexahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92619-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK252957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-
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